5-((3AS,6aS)-hexahydrocyclopenta[c]pyrrol-3a(1H)-yl)-3-isopropyl-1,2,4-oxadiazole hydrochloride
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Overview
Description
5-((3AS,6aS)-hexahydrocyclopenta[c]pyrrol-3a(1H)-yl)-3-isopropyl-1,2,4-oxadiazole hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a hexahydrocyclopenta[c]pyrrol ring and an oxadiazole moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((3AS,6aS)-hexahydrocyclopenta[c]pyrrol-3a(1H)-yl)-3-isopropyl-1,2,4-oxadiazole hydrochloride typically involves multiple steps, starting from readily available starting materials. One common approach involves the cyclization of sulfur ylides with carbonyl compounds, followed by intramolecular cyclization and rearrangement reactions . The reaction conditions are usually mild, and the process does not require the use of transition metals.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes ensuring high yields, purity, and cost-effectiveness. The process may also involve the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-((3AS,6aS)-hexahydrocyclopenta[c]pyrrol-3a(1H)-yl)-3-isopropyl-1,2,4-oxadiazole hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but they generally involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
5-((3AS,6aS)-hexahydrocyclopenta[c]pyrrol-3a(1H)-yl)-3-isopropyl-1,2,4-oxadiazole hydrochloride has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-((3AS,6aS)-hexahydrocyclopenta[c]pyrrol-3a(1H)-yl)-3-isopropyl-1,2,4-oxadiazole hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may induce cell cycle arrest and apoptosis in cancer cells by causing DNA damage and activating p53 . The compound’s unique structure allows it to interact with various biological molecules, leading to its diverse effects.
Comparison with Similar Compounds
Similar Compounds
(3aS,6aS)-Hexahydropyrrolo[3,4-b]pyrrol-2(1H)-one hydrochloride: This compound shares a similar hexahydrocyclopenta[c]pyrrol ring structure but lacks the oxadiazole moiety.
(3aS,6aS)-1-methyl-hexahydropyrrolo[3,4-b]pyrrole DiHCl: This compound has a similar pyrrolo structure but with different substituents.
Uniqueness
5-((3AS,6aS)-hexahydrocyclopenta[c]pyrrol-3a(1H)-yl)-3-isopropyl-1,2,4-oxadiazole hydrochloride is unique due to its combination of the hexahydrocyclopenta[c]pyrrol ring and the oxadiazole moiety
Properties
Molecular Formula |
C12H20ClN3O |
---|---|
Molecular Weight |
257.76 g/mol |
IUPAC Name |
5-[(3aS,6aS)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3a-yl]-3-propan-2-yl-1,2,4-oxadiazole;hydrochloride |
InChI |
InChI=1S/C12H19N3O.ClH/c1-8(2)10-14-11(16-15-10)12-5-3-4-9(12)6-13-7-12;/h8-9,13H,3-7H2,1-2H3;1H/t9-,12-;/m1./s1 |
InChI Key |
RLYXOXLGHQRMIW-WYUVZMMLSA-N |
Isomeric SMILES |
CC(C)C1=NOC(=N1)[C@@]23CCC[C@@H]2CNC3.Cl |
Canonical SMILES |
CC(C)C1=NOC(=N1)C23CCCC2CNC3.Cl |
Origin of Product |
United States |
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